(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a butenamide moiety attached to a tetrazole ring, making it a valuable building block for the synthesis of more complex molecules. Its unique structure allows for potential interactions with various biological targets, thus making it a subject of interest in both organic synthesis and pharmaceutical research.
The compound can be synthesized through several established chemical methods, primarily involving the formation of the tetrazole ring and subsequent modifications to introduce the butenamide group. Research articles and synthetic methodologies provide insights into its preparation and applications in scientific research .
This compound is classified under:
The synthesis of (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves several key steps:
Industrial production may optimize these synthetic routes using continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity.
The molecular formula of (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is CHNO. Its structure includes:
Crystallographic studies or computational modeling can provide detailed structural data, including bond lengths, angles, and spatial orientation, which are crucial for understanding its reactivity and interactions with biological targets .
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide can participate in various chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and concentration, which must be optimized for desired outcomes.
The mechanism of action for (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with molecular targets like enzymes and receptors:
While specific physical properties such as melting point, boiling point, or solubility may vary based on purity and environmental conditions, general characteristics include:
Chemical properties include reactivity patterns typical for amides and tetrazoles:
Relevant data regarding solubility in different solvents or stability under various pH conditions can further inform its practical applications in laboratory settings .
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide has several applications across different fields:
Bioisosteric replacement represents a cornerstone strategy in modern medicinal chemistry for optimizing lead compounds while preserving biological activity. This approach involves the exchange of atoms or functional groups with others possessing similar physicochemical properties, thereby modulating pharmacokinetics, metabolic stability, or toxicity profiles without compromising target engagement [3]. The tetrazole ring has emerged as a privileged scaffold in this context, particularly serving as a bioisostere for carboxylic acid functional groups. This five-membered heterocycle containing four nitrogen atoms exhibits a pKa range (4.5–4.9) remarkably similar to typical carboxylic acids (pKa 4.2–4.4), enabling ionization at physiological pH [1] [8]. The tetrazolyl anion forms stable electrostatic interactions with biological targets analogous to carboxylate anions, but with significantly enhanced lipophilicity (π-value approximately 0.4 higher than carboxylates) that improves membrane permeability and bioavailability [1] [6].
Table 1: Bioisosteric Properties of Tetrazole Versus Carboxylic Acid
Property | Tetrazole | Carboxylic Acid | Biological Implications |
---|---|---|---|
pKa range | 4.5–4.9 | 4.2–4.4 | Similar ionization state at physiological pH |
Lipophilicity (π-value) | Higher by ~0.4 units | Lower | Enhanced membrane permeability |
Hydrogen bonding capacity | Multiple donor/acceptor sites | Two acceptor sites | Stronger target binding interactions |
Metabolic stability | High resistance to oxidation | Susceptible to conjugation | Improved metabolic half-life |
Stereoelectronic profile | Planar aromatic system | Planar when conjugated | Optimal for π-stacking interactions |
The metabolic stability of the tetrazole ring significantly exceeds that of carboxylic acid functionalities, as demonstrated by its resistance to Phase I oxidative metabolism and Phase II conjugation reactions [6]. This property is particularly valuable for compounds like (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide, where the tetrazole moiety replaces traditional carboxyl groups while maintaining target affinity. Additionally, the tetrazole ring participates in diverse intermolecular interactions through hydrogen bonding, van der Waals forces, and dipole interactions, often exceeding the binding capacity of carboxylates due to its ability to function as both hydrogen bond donor and acceptor at multiple positions [1] [8]. Contemporary bioisosteric approaches extend beyond simple functional group replacement to include strategic deuterium incorporation at metabolically vulnerable sites and fluorine substitutions to block metabolic hotspots, further optimizing tetrazole-containing compounds for enhanced pharmacokinetic profiles [8].
Tetrazole-containing compounds exhibit profound effects on microtubule dynamics through precise interactions with tubulin, the fundamental building block of microtubules. (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide and its structural analogues primarily bind to the colchicine site of β-tubulin, inhibiting polymerization and disrupting mitotic spindle formation [4] [5]. This binding occurs at the interface of α and β tubulin heterodimers, where the tetrazole ring engages in critical hydrogen bonding interactions with residues such as Asnβ258 and Lysβ352, while the phenyl ring occupies hydrophobic subpockets formed by Leuβ242, Leuβ252, and Cysβ241 [4] [5]. The molecular architecture of tetrazole derivatives enables a cisoid conformation of aromatic systems that optimally fits the curved conformation of unassembled tubulin, thereby stabilizing depolymerized states [4].
Table 2: Tubulin Targeting Mechanisms of Tetrazole-Based Compounds
Molecular Feature | Interaction with Tubulin | Biological Consequence |
---|---|---|
Tetrazole ring | Hydrogen bonding with Asnβ258/Lysβ352 | Anchoring to colchicine site |
Phenyl substituent | Hydrophobic interactions in P-1 pocket | Enhanced binding affinity |
Butenamide linker | Positioning of aromatic systems in binding pocket | Optimal spatial orientation |
Z-configuration of double bond | Mimics geometry of natural ligands (e.g., combretastatin) | Improved complementarity with binding site |
N-methyl linkage | Solvent exposure without steric clash | Favorable pharmacokinetic properties |
Microtubule disruption by tetrazole derivatives triggers a cascade of cellular events culminating in apoptosis. Following mitotic arrest at the G2/M phase, these compounds induce mitochondrial permeability transition, cytochrome c release, and activation of initiator caspase-9 and effector caspase-3 [4] [6]. Research demonstrates that tetrazole-containing tubulin inhibitors simultaneously regulate Bcl-2 family protein expression, downregulating anti-apoptotic Bcl-2 and Bcl-xL while upregulating pro-apoptotic Bax [5] [6]. This mitochondrial pathway activation creates a synergistic antitumor effect alongside direct microtubule disruption. The tetrazole moiety itself may contribute to caspase activation through enhanced cellular uptake and retention, as evidenced by compounds showing superior accumulation in tumor cells compared to carboxylate-containing analogues [6]. This dual targeting of structural proteins (tubulin) and signaling pathways (caspase cascade) positions tetrazole derivatives as mechanistically sophisticated anticancer agents.
The structural architecture of (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide positions it within a significant class of microtubule-targeting agents inspired by natural products and clinical candidates. Combretastatin A-4 (CA-4), isolated from the African bush willow Combretum caffrum, serves as a seminal structural prototype featuring a cis-stilbene core that binds the colchicine site with high affinity [9]. However, CA-4 suffers from two critical limitations: (1) facile isomerization of the crucial Z-alkene to the biologically inactive E-configuration, and (2) poor aqueous solubility requiring phosphate prodrug derivatization (fosbretabulin) for clinical formulation [4] [9]. Tetrazole-based analogues address both limitations through strategic molecular modifications:
Configuration Stability: The Z-configuration of the butenamide bridge in (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide mimics the spatial orientation of CA-4's cis-olefin while eliminating geometric isomerization risk. The amide bond's partial double-bond character restricts rotation, preserving the bioactive conformation essential for tubulin binding [9].
Enhanced Solubility: Tetrazole incorporation dramatically improves aqueous solubility compared to CA-4's phenolic rings. The ionizable tetrazole ring (pKa ~4.9) provides pH-dependent solubility without requiring prodrug approaches. Contemporary analogues achieve solubility exceeding 100 μM while maintaining nanomolar cytotoxic potency [4] [6].
XRP44X, an aryl pyrazole derivative developed as a tubulin polymerization inhibitor, provides another structural framework for tetrazole-based drug design. This compound features a four-ring system (A-D rings) where the tetrazole moiety in (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide functionally replaces XRP44X's pyrazole B-ring [5]. The binding domain comprises three interconnected pockets (P-1, P-2, P-3), with the tetrazole enabling superior interactions in the P-2 pocket through hydrogen bonding with backbone amides of β-tubulin [5]. Molecular hybridization strategies have yielded compounds such as 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole, which demonstrates low nanomolar cytotoxicity (HeLa IC^50^ = 45 nM) through optimized occupancy of the colchicine binding site [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1